molecular formula C12H14O3 B1424320 Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 856169-08-9

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No. B1424320
M. Wt: 206.24 g/mol
InChI Key: NQOXEXXDMBLLTO-UHFFFAOYSA-N
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Description

Indanone, a compound similar to the one you’re asking about, is a fused molecule containing cyclopentanone and a benzene ring . It’s known to exhibit a broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of indanone derivatives has been achieved through various methods. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involved grinding, stirring, and ultrasound irradiation methods .


Molecular Structure Analysis

The molecular structure of indanone consists of a five-membered cyclopentanone ring fused with a benzene ring .


Chemical Reactions Analysis

The chemical reactions involving indanone derivatives are diverse. For instance, the cyclization mechanism of 2-alkyl-1-ethynylbenzene derivatives involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of indanone derivatives can vary widely. For example, 1H-Inden-1-one, 2,3-dihydro- has a molecular weight of 132.1592 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Experimental Design : The synthesis of similar compounds, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, can be achieved through Grignard reactions, demonstrating the potential for laboratory-based educational experiments. This synthesis technique is significant for understanding organic chemistry and advancing experimental skills in scientific research (W. Min, 2015).
  • Crystal Structure Analysis : Research into similar compounds, like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, involves crystal structure determination. These studies are crucial for understanding molecular configurations and reactions, contributing to the broader field of crystallography (S. Lee, J. Ryu, Junseong Lee, 2017).

Biological Activity and Potential Applications

  • Anticancer Activity : Certain derivatives of 1H-inden-1-one, which are structurally related to the target compound, have been investigated for their anticancer activity. These studies contribute to understanding the potential medical applications of similar compounds (A. Karaburun et al., 2018).
  • Antimicrobial Activity : Research has been conducted on methyl (4-alkanoyl-1,5-diaryl-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetates, which bear resemblance to the target compound, to evaluate their antimicrobial properties. This highlights the importance of such compounds in the development of new antimicrobial agents (P. Mukovoz et al., 2017).

Future Directions

The future directions in the research and development of indanone derivatives are promising. They have been shown to exhibit a broad range of biological activities, making them potential candidates for drug development .

properties

IUPAC Name

methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)7-9-3-2-8-6-10(13)4-5-11(8)9/h4-6,9,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOXEXXDMBLLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701576
Record name Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

CAS RN

856169-08-9
Record name Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.0 M solution of boron tribromide in dichloromethane (22.7 mL, 22.7 mmol) was added to an ice-cold solution of methyl (R/S)-(5-methoxy-indan-1-yl)acetate (2.00 g, 9.08 mmol, from Step B) in dichloromethane (15 mL). The cooling bath was removed and the reaction mixture stirred at ambient temperature. After 1 hr, the reaction mixture was slowly transferred to an ice-cold solution of methanol (50 mL). Methanol was removed in vacuo, and the residue was partitioned between EtOAc and sat. NaH2PO4. The organic layer was washed with H2O, brine, and dried over MgSO4. The mixture was filtered, concentrated in vacuo and purified by flash chromatography (15, 20% EtOAc/hexanes) on SiO2 to afford 1.74 g of the title compound: 1H NMR (CDCl3) δ 1.72-1.79 (m, 1H), 2.35-2.42 (m, 1H), 2.46 (dd, 1H, J=8.5, 15.3 Hz), 2.76 (dd, 1H, J=5.9, 15.3 Hz), 2.80-2.92 (m, 2H), 3.50-3.55 (m, 1H), 3.75 (s, 3H), 5.63-5.86 (brs, 1H), 6.67 (dd, 1H, J=2.4, 8.1 Hz), 6.74 (d, 1H, J=2.0 Hz), 7.01 (d, 1H, J=8.3 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
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Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
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Reactant of Route 6
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

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